Cas no 16981-75-2 (Illudol)

Illudol structure
Nome del prodotto:Illudol
Illudol Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1H-Cyclobut[e]indene-1,4-diol,2,4,4a,5,6,7,7a,7b-octahydro-3-(hydroxymethyl)-6,6,7b-trimethyl-,(1R,4R,4aR,7aS,7bR)-
- (+/-)-illudol
- (1R)-2,4,4aβ,5,6,7,7aβ,7b-Octahydro-3-hydroxymethyl-6,6,7bα-trimethyl-1H-cyclobut[e]indene-1,4α-diol
- 1H-Cyclobut[e]indene-1,4-diol, 2,4,4aa,5,6,7,7aa,7b-octahydro-3-(hydroxymethyl)-6,6,7bb-trimethyl- (8CI)
- 1H-Cyclobut[e]indene-1,4-diol,2,4,4a,5,6,7,7a,7b-octahydro-3-(hydroxymethyl)-6,6,7b-trimethyl-, [1R-(1a,4a,4ab,7ab,7ba)]-
- Illudol
- G0RQ2R967C
- Q27278493
- (1R,4R,4aR,7aS,7bR)-2,4,4a,5,6,7,7a,7b-Octahydro-3-(hydroxymethyl)-6,6,7b-trimethyl-1H-cyclobut(E)indene-1,4-diol
- 1H-Cyclobut(E)indene-1,4-diol, 2,4,4a,5,6,7,7a,7b-octahydro-3-(hydroxymethyl)-6,6,7b-trimethyl-, (1R-(1alpha,4alpha,4abeta,7abeta,7balpha))-
- 1H-Cyclobut(E)indene-1,4-diol, 2,4,4a,5,6,7,7a,7b-octahydro-3-(hydroxymethyl)-6,6,7b-trimethyl-, (1R,4R,4aR,7aS,7bR)-
- 1H-CYCLOBUT(E)INDENE-1,4-DIOL, 2,4,4A,5,6,7,7A,7B-OCTAHYDRO-3-(HYDROXYMETHYL)-6,6,7B-TRIMETHYL-, (1R-(1.ALPHA.,4.ALPHA.,4A.BETA.,7A.BETA.,7B.ALPHA.))-
- 16981-75-2
- UNII-G0RQ2R967C
- 3-epi-Illudol
-
- Inchi: 1S/C15H24O3/c1-14(2)5-8-11(6-14)15(3)10(4-12(15)17)9(7-16)13(8)18/h8,11-13,16-18H,4-7H2,1-3H3/t8-,11+,12-,13-,15+/m1/s1
- Chiave InChI: UJMSEIFAJPZTAL-MPAKNLCJSA-N
- Sorrisi: O[C@@H]1CC2=C(CO)[C@@H]([C@@H]3CC(C)(C)C[C@@H]3[C@]21C)O
Proprietà calcolate
- Massa esatta: 252.173
- Massa monoisotopica: 252.173
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 18
- Conta legami ruotabili: 1
- Complessità: 412
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 5
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 60.7
- XLogP3: 1.2
Illudol Letteratura correlata
-
1. Biosynthesis of illudosin, a fomannosane-type sesquiterpene, by the Basidiomycete Omphalotus nidiformisMaree L. Burgess,Kevin D. Barrow J. Chem. Soc. Perkin Trans. 1 1999 2461
-
2. Secondary mould metabolites. Part 29. Isolation and structure elucidation of candicansol, 3-epi-illudol and 1-O-acetyl-3-epi-illudol, novel sesquiterpenoids from Clitocybe candicans, and absolute configuration of 3-epi-illudolAlberto Arnone,Rosanna Cardillo,Vincenza Di Modugno,Gianluca Nasini J. Chem. Soc. Perkin Trans. 1 1989 1995
-
P. D. Cradwick,G. A. Sim J. Chem. Soc. D 1971 431b
-
4. Contents pages
16981-75-2 (Illudol) Prodotti correlati
- 1343881-00-4(ethyl(1-methyl-1H-indol-5-yl)methylamine)
- 898762-52-2(Cyclopentyl 3-8-(1,4-dioxa-8-azaspiro-4.5decyl)methylphenyl ketone)
- 63857-91-0(2-(4-methylphenyl)-1H-Imidazole-4,5-dicarbonitrile)
- 886953-25-9(N-(3,5-dimethylphenyl)-2-(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1428363-41-0(N-(2-methoxyethyl)-N'-{2-4-(thiophen-2-yl)piperidin-1-ylethyl}ethanediamide)
- 2227882-90-6(rac-(2R,3R,6S)-1-{(9H-fluoren-9-yl)methoxycarbonyl}-2,6-dimethylpiperidine-3-carboxylic acid)
- 2034353-02-9(N-(3-fluorophenyl)-4-(4-methoxypiperidin-1-yl)benzamide)
- 1226444-70-7(4-(2,4-dimethylphenyl)-6-methyl-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carbonitrile)
- 116815-03-3(8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one)
- 2248371-30-2(5-(4-Fluorophenyl)-1-oxaspiro[2.3]hexane)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Synrise Material Co. Ltd.
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
